Erbium(III) nitrate pentahydrate

Descripción general

Descripción

Erbium(III) nitrate pentahydrate is a highly water-soluble crystalline erbium source compatible with nitrates and lower (acidic) pH . It forms pink crystals or hygroscopic crystalline powder . It is used as a chemical intermediate, producing a catalyst and related compounds .

Synthesis Analysis

Erbium(III) nitrate pentahydrate can be synthesized by dissolving metallic erbium in nitric acid . It can also be synthesized by heating erbium oxide to a high temperature and dissolving it in nitric acid .Molecular Structure Analysis

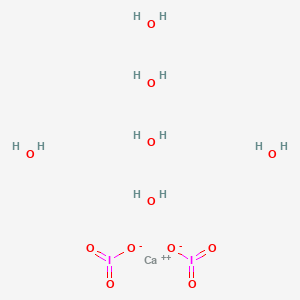

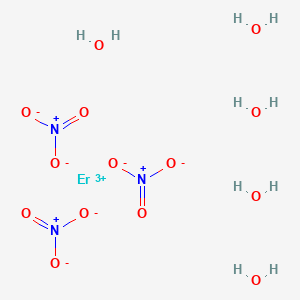

The molecular formula of Erbium(III) nitrate pentahydrate is ErH10N3O14 . The molecular weight is 443.35 g/mol . The InChI string isInChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; . Chemical Reactions Analysis

The hydrated erbium nitrate thermally decomposes to form ErONO3 and then to erbium oxide .Physical And Chemical Properties Analysis

Erbium(III) nitrate pentahydrate forms pink hygroscopic crystals . It is readily soluble in water . It forms crystalline hydrates of the composition . Both erbium(III) nitrate and its crystalline hydrate decompose on heating .Aplicaciones Científicas De Investigación

Optical Fiber Amplifiers

Erbium(III) nitrate pentahydrate is widely used as a dopant in the production of erbium-doped fiber amplifiers (EDFAs). These amplifiers are critical components in optical communication systems, where they amplify light signals without the need to convert them into electrical signals. The erbium ions, when doped into the fiber, allow for the direct amplification of signals at the 1550 nm wavelength, which is the third window of optical communication with minimal loss .

Solid-State Lasers

This compound serves as a precursor for erbium-doped laser materials. Solid-state lasers utilizing erbium can operate at wavelengths that are particularly useful for medical applications, such as dermatology and dentistry, due to their ability to be absorbed by water and biological tissues .

Upconversion Luminescence

Erbium(III) nitrate pentahydrate is used to synthesize upconversion nanoparticles. These particles can absorb two or more photons and emit light at a shorter wavelength. This property is exploited in bioimaging, security inks, and creating luminescent displays .

Photonic Crystal Fibers

The compound is instrumental in creating photonic crystal fibers (PCFs), which have a microstructured optical fiber design. PCFs doped with erbium can be used to generate supercontinuum light sources or to enhance nonlinear optical properties for various photonic applications .

Biomedical Research

In biomedical research, erbium compounds are used for their fluorescent properties. They can act as contrast agents in imaging or as markers in various diagnostic procedures. Their unique luminescence signatures help in tracking biological processes with high precision .

Catalysis

Erbium(III) nitrate pentahydrate is also used as a catalyst in organic synthesis. It can catalyze various reactions, including the synthesis of heterocycles, which are compounds that serve as the backbone for many pharmaceuticals .

Materials Science

In the field of materials science, this compound is used to prepare advanced materials with specific optical properties. For example, it can be used to create thin films with unique refractive indices or to modify the electronic properties of semiconductors .

Nanotechnology

Lastly, erbium(III) nitrate pentahydrate is utilized in nanotechnology to produce nanoscale materials that exhibit unique magnetic, optical, or catalytic properties. These materials have potential applications in data storage, sensors, and as components in next-generation electronic devices .

Each of these applications leverages the unique properties of erbium ions, particularly their ability to interact with light and other forms of electromagnetic radiation. The versatility of Erbium(III) nitrate pentahydrate makes it an invaluable resource in advancing scientific research across multiple disciplines. <|\im_end|>

Nanotechnology

Each of these applications leverages the unique properties of erbium ions, particularly their ability to interact with light and other forms of electromagnetic radiation. The versatility of Erbium(III) nitrate pentahydrate makes it an invaluable resource in advancing scientific research across multiple disciplines. OP ### 1. Optical Fiber Amplifiers : Each of these applications leverages the unique properties of erbium ions, particularly their ability to interact with light and other forms of electromagnetic radiation. The versatility of Erbium(III) nitrate pentahydrate makes it an invaluable resource in advancing scientific research across multiple disciplines. OP: ### 1. Optical Fiber Amplifiers Erbium(III) nitrate pentahydrate is a key dopant in the production of erbium-doped fiber amplifiers (EDFAs) . These devices are essential in modern optical communication systems, as they amplify light signals directly, enhancing signal strength without converting it to electrical signals. The use of erbium allows for amplification at the 1550 nm wavelength, which is optimal for long-distance communication due to its low loss in optical fibers .

Solid-State Lasers

The compound is used to create erbium-doped solid-state lasers . These lasers are particularly valuable in medical applications, such as surgeries and skin treatments, because they emit light that is readily absorbed by water and biological tissues, allowing for precise procedures .

Upconversion Luminescence

In the field of luminescence, erbium(III) nitrate pentahydrate is employed to produce upconversion nanoparticles. These particles are capable of absorbing multiple photons and emitting them at higher energies, resulting in visible light from infrared input. This technology has applications in bioimaging, security printing, and display technologies .

Photonic Crystal Fibers

This erbium compound is instrumental in the development of photonic crystal fibers (PCFs) , which are optical fibers with unique properties such as high nonlinearity and the ability to guide light in a hollow core. Erbium-doped PCFs are used to create supercontinuum sources and other advanced light manipulation technologies .

Biomedical Research

In biomedical research, erbium(III) nitrate pentahydrate is utilized for its fluorescent properties. It serves as a contrast agent in various imaging techniques and as a marker in diagnostic assays, aiding in the visualization and analysis of biological samples .

Mecanismo De Acción

Target of Action

Erbium(III) nitrate pentahydrate is primarily used as a dopant or precursor in the synthesis of Er-doped nanomaterials . These nanomaterials are often used in luminescence applications, such as in the preparation of yttrium alumino-borate (YAB) thin films and Er + -Yb 3+ co-doped TiO 2 electrode layers .

Mode of Action

It is known that the compound forms pink hygroscopic crystals and readily dissolves in water . It is also known to decompose upon heating .

Biochemical Pathways

It is known that the compound can thermally decompose to form erono3 and then to erbium oxide .

Pharmacokinetics

It is known that the compound is soluble in water , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of Erbium(III) nitrate pentahydrate is the production of Er-doped nanomaterials . These materials have luminescent properties and are used in various applications, including the creation of thin films and electrode layers .

Action Environment

The action of Erbium(III) nitrate pentahydrate can be influenced by environmental factors. For example, the compound decomposes upon heating , suggesting that temperature can affect its stability. Additionally, its solubility in water suggests that the presence of water can influence its action and efficacy.

Safety and Hazards

Erbium(III) nitrate pentahydrate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as an oxidizing solid, skin irritant, serious eye damage, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Direcciones Futuras

Propiedades

IUPAC Name |

erbium(3+);trinitrate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.5H2O/c;3*2-1(3)4;;;;;/h;;;;5*1H2/q+3;3*-1;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHHUEHWVBVASY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH10N3O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60692900 | |

| Record name | Erbium nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium(III) nitrate pentahydrate | |

CAS RN |

10031-51-3 | |

| Record name | Erbium nitrate--water (1/3/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60692900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erbium(III) nitrate pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How is Erbium(III) nitrate pentahydrate used to modify the optical properties of materials?

A: Erbium(III) nitrate pentahydrate serves as a source of Erbium (Er) ions, which act as dopants in various materials. [, , , ] These ions, when incorporated into a host material like silica-titania films [], hematite nanorods [], or porous silicon [], can significantly alter its optical properties. This is due to the unique electronic configuration of Er3+ ions, which enables them to absorb and emit light in the visible and near-infrared regions. For instance, incorporating Erbium(III) nitrate pentahydrate into silica-titania films led to photoluminescence in the visible region. [] Similarly, Erbium doping in vanadium pentoxide films caused a blue shift in UV-Vis absorption spectra due to changes in the V=O bond. []

Q2: What are the advantages of using the sol-gel technique for incorporating Erbium(III) nitrate pentahydrate into materials like titanium dioxide and vanadium pentoxide?

A2: The sol-gel technique offers several advantages for doping materials with Erbium(III) nitrate pentahydrate:

- Precise Control: It allows for precise control over the dopant concentration within the host matrix (titanium dioxide, vanadium pentoxide, etc.). [] This is crucial for tuning the desired optical and catalytic properties.

- Uniform Distribution: The sol-gel method enables a homogeneous distribution of Erbium ions throughout the material, which is essential for achieving uniform optical properties and enhanced catalytic activity. [, ]

- Low Processing Temperatures: Compared to other techniques, sol-gel synthesis often occurs at lower temperatures, minimizing the risk of undesirable phase changes or reactions within the materials. [, ]

Q3: How does Erbium(III) nitrate pentahydrate doping affect the photoelectrochemical performance of hematite nanorods for water splitting?

A: Doping hematite nanorods with Erbium and Titanium, using Erbium(III) nitrate pentahydrate as the Erbium source, significantly enhances their photoelectrochemical water splitting performance. [] This enhancement is attributed to several factors:

- Improved Light Absorption: The presence of Erbium and Titanium dopants broadens the absorption spectrum of hematite, enabling it to utilize a wider range of visible light for water splitting. []

- Reduced Electron-Hole Recombination: Erbium and Titanium doping can create defects within the hematite lattice, which act as trapping sites for photogenerated electrons or holes, thus reducing their recombination rate and increasing the efficiency of charge separation for water splitting. []

- Enhanced Charge Transfer: The dopants can facilitate the transfer of photogenerated charges to the electrode-electrolyte interface, further contributing to the improved photocurrent density observed in doped hematite nanorods. []

Q4: Can you provide an example of how analytical techniques are used to characterize Erbium-doped materials?

A4: Researchers use a variety of analytical techniques to characterize Erbium-doped materials and understand the impact of Erbium(III) nitrate pentahydrate. For example:

- UV-Vis Spectroscopy: This technique helps determine the optical band gap and assess changes in light absorption characteristics upon Erbium doping, providing insights into the material's electronic structure. [, ]

- Photoluminescence Spectroscopy: This method analyzes the light emitted by the material upon excitation, revealing information about energy levels within the material and the efficiency of radiative processes influenced by Erbium ions. [, ]

- X-ray Diffraction: This technique identifies the crystalline phases present in the material and any structural changes induced by Erbium doping. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitrobenzo[d]thiazole-2-carboxylic acid](/img/structure/B592662.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B592667.png)